molecular formula C20H23N5O2 B13668071 N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide

N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide

Cat. No.: B13668071
M. Wt: 365.4 g/mol
InChI Key: NVRFWLOZXHUWOQ-UHFFFAOYSA-N
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Description

N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a carboxamide group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the reaction of piperidine-4-carboxylic acid with an appropriate amine to form the carboxamide. The azo linkage is introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo linkage can undergo reduction in biological systems, leading to the formation of active amine derivatives that can interact with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring with an azo linkage, providing a versatile scaffold for various chemical modifications and applications .

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenyldiazenylanilino)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23N5O2/c26-19(14-22-20(27)15-10-12-21-13-11-15)23-16-6-8-18(9-7-16)25-24-17-4-2-1-3-5-17/h1-9,15,21H,10-14H2,(H,22,27)(H,23,26)

InChI Key

NVRFWLOZXHUWOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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